molecular formula C23H15N3 B13873461 5-Anthracen-9-yl-2-pyridin-2-ylpyrimidine

5-Anthracen-9-yl-2-pyridin-2-ylpyrimidine

Cat. No.: B13873461
M. Wt: 333.4 g/mol
InChI Key: DZRZHUDQXZFUEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Anthracen-9-yl-2-pyridin-2-ylpyrimidine typically involves the condensation of anthracene-9-carbaldehyde with 2-aminopyridine and a suitable pyrimidine precursor under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

5-Anthracen-9-yl-2-pyridin-2-ylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Anthracen-9-yl-2-pyridin-2-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Anthracen-9-yl-2-pyridin-2-ylpyrimidine stands out due to its unique combination of anthracene, pyridine, and pyrimidine moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H15N3

Molecular Weight

333.4 g/mol

IUPAC Name

5-anthracen-9-yl-2-pyridin-2-ylpyrimidine

InChI

InChI=1S/C23H15N3/c1-3-9-19-16(7-1)13-17-8-2-4-10-20(17)22(19)18-14-25-23(26-15-18)21-11-5-6-12-24-21/h1-15H

InChI Key

DZRZHUDQXZFUEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CN=C(N=C4)C5=CC=CC=N5

Origin of Product

United States

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